5-Ethynylpyrrolidine-2-carboxylic acid

Catalog No.
S14085705
CAS No.
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynylpyrrolidine-2-carboxylic acid

Product Name

5-Ethynylpyrrolidine-2-carboxylic acid

IUPAC Name

5-ethynylpyrrolidine-2-carboxylic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)

InChI Key

JWOHRHJMTNGZBX-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(N1)C(=O)O

5-Ethynylpyrrolidine-2-carboxylic acid (often referred to as 5-ethynylproline) is a specialized, conformationally restricted unnatural amino acid featuring a terminal alkyne at the delta position of the pyrrolidine ring. Unlike standard linear alkyne-tagged amino acids, this compound is engineered specifically for the synthesis of conformationally constrained peptidomimetics, such as azabicycloalkane scaffolds and macrocyclic drug candidates. Its primary procurement value lies in its dual functionality: the pyrrolidine core enforces rigid peptide backbone geometries, while the 5-position alkyne serves as a highly reactive handle for Ring-Closing Enyne Metathesis (RCEYM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].

Research Fit

1
Bioorthogonal alkyne handle for CuAAC conjugation
2
Proline dehydrogenase‑inert probe for metabolism studies
3
Multiple stereoisomeric forms for stereochemical control

Substituting 5-ethynylpyrrolidine-2-carboxylic acid with generic alkyne-bearing amino acids—such as propargylglycine or 4-ethynylproline—results in fundamental synthetic failures when targeting fused bicyclic or macrocyclic scaffolds. Linear analogs like propargylglycine lack the cyclic rigidity necessary to induce stabilizing beta- or gamma-turns, leading to severe entropic penalties during cyclization and a failure to mimic target peptide conformations. Furthermore, positional isomers like 4-ethynylproline project the alkyne radially away from the peptide backbone; while suitable for side-chain functionalization, this geometry is vectorially incompatible with intramolecular backbone cyclization, rendering it useless for generating 7,5-fused azabicycloalkane systems via metathesis [1].

Substitution Risk

Enzyme profile 5‑substituted prolines differ in proline dehydrogenase activity; 4‑methylene analog is an inactivator, 5‑ethynyl is inert.
Reactivity L‑proline and 5‑vinyl analogs lack terminal alkyne; substitution removes CuAAC bioorthogonal reactivity.
Stereochemistry Racemic or opposite enantiomer may shift enzyme interaction and conjugation outcomes.

Reverse-Turn Conformation Induction

In the synthesis of functionalized azabicycloalkane scaffolds, the incorporation of 5-ethynylpyrrolidine-2-carboxylic acid dictates the conformational outcome of the resulting peptidomimetic. Quantitative structural analysis demonstrates that scaffolds derived from this compound successfully establish reverse-turn conformations, with 90–97% of the conformers exhibiting a target torsion angle β of less than 60°. In contrast, linear alkyne precursors fail to provide the necessary steric constraint, resulting in highly flexible backbones that cannot stabilize these critical secondary structures [1].

Evidence DimensionReverse-turn conformer population (torsion angle β < 60°)
Target Compound Data90–97% stable reverse-turn conformers
Comparator Or BaselineLinear alkyne amino acids like propargylglycine (0% stable constrained turn without scaffold)
Quantified Difference>90% increase in target conformer stabilization
ConditionsNMR and computational conformational analysis of functionalized azabicycloalkane scaffolds

Procuring this specific compound is essential for synthesizing integrin antagonists or other peptidomimetics that require strict reverse-turn geometries for receptor binding.

Proline DH inactivation
Head‑to‑head
5‑Ethynyl‑D,L‑proline
No substrate activity, no inactivation
4‑Methylene‑L‑proline
Complete inactivation
Reported enzyme‑inert profile supports use as negative control.
Rat liver mitochondria, in vitro.

Suitability for Ring-Closing Enyne Metathesis

The precise placement of the alkyne at the 5-position of the pyrrolidine ring is a strict requirement for intramolecular Ring-Closing Enyne Metathesis (RCEYM) with adjacent alpha-allyl amino acids. 5-Ethynylpyrrolidine-2-carboxylic acid derivatives successfully undergo RCEYM to yield 7,5-fused bicyclic dienes in high yields (up to 85% overall yield for the scaffold). Attempting this specific backbone cyclization with 4-ethynylproline fails because the gamma-position alkyne is sterically and vectorially misaligned, preventing the necessary orbital overlap for metathesis [1].

Evidence DimensionSuitability for 7,5-fused azabicycloalkane formation via RCEYM
Target Compound DataHigh yield (up to 85%) of fused bicyclic diene
Comparator Or Baseline4-Ethynylproline (Vectorially incompatible; 0% yield for this specific fused scaffold)
Quantified DifferenceAbsolute requirement for the 5-position substitution pattern
ConditionsRuthenium-catalyzed domino metathesis of dipeptide precursors

Buyers must select the 5-ethynyl isomer specifically when the synthetic route relies on backbone cyclization rather than simple side-chain tagging.

Prostacyclin synthetase
Class‑level inference
IC₅₀ = 1 µM
L‑proline: no significant inhibition
Measurable inhibition distinguishes ethynyl analog from parent amino acid.
In vitro enzyme assay. Data to verify.

Stereochemical Control in Scale-Up

The use of the stereochemically defined (2S,5R)-5-ethynylpyrrolidine-2-carboxylic acid is critical for controlling the absolute configuration of complex downstream scaffolds. Utilizing this specific diastereomer ensures the correct R-configuration at the ring fusion carbon (C7) during domino metathesis. Using racemic or uncharacterized mixtures leads to the formation of inactive diastereomers, reducing the effective yield of the target cRGD-based bioconjugate by more than 50% and necessitating costly, complex chromatographic separations [1].

Evidence DimensionEffective yield of stereopure target scaffold
Target Compound DataHigh diastereomeric purity maintained throughout synthesis
Comparator Or BaselineRacemic alkyne insertion (>50% yield loss to inactive diastereomers)
Quantified DifferenceElimination of >50% downstream yield loss
ConditionsSynthesis of cRGD-based cyclopentapeptides for anticancer applications

Procuring the exact (2S,5R) stereoisomer is a process-critical decision to ensure high yields and avoid complex purification in pharmaceutical manufacturing.

DPP‑4 inhibition (derivative)
Class‑level inference
Ki = 90 nM (derivative)
Unsubstituted proline scaffold: Ki > 10 µM
Reported >100‑fold difference in tested derivatives; scaffold may support inhibitor design.
Recombinant human DPP‑4, fluorogenic substrate. Derivative context only.
CuAAC reactivity
Cross‑study comparable
5‑Ethynylpyrrolidine‑2‑carboxylic acid
Quantitative triazole formation
L‑Proline / 5‑vinyl analog
No reaction
Unique bioorthogonal handle enables click labeling; absent in native analogs.
Standard CuAAC conditions.

Constrained Peptidomimetic Synthesis

5-Ethynylpyrrolidine-2-carboxylic acid is the premier building block for generating 7,5-fused azabicycloalkane scaffolds. Its unique geometry allows for highly efficient Ring-Closing Enyne Metathesis (RCEYM), making it the ideal choice for researchers developing reverse-turn mimics, such as cRGD-based integrin antagonists for anticancer therapy [1].

Macrocyclic Drug Development

In pharmaceutical process chemistry, the defined stereochemistry and reactive 5-alkyne handle of this compound are utilized to synthesize complex spirocyclic and macrocyclic systems, including STAT modulators and dipeptidyl peptidase inhibitors. It outperforms linear alkynes by pre-organizing the peptide backbone for favorable cyclization kinetics [1].

Rigidified Peptide Bioconjugation

For applications requiring the attachment of fluorophores, targeting ligands, or pharmacokinetic modifiers without disrupting the peptide's secondary structure, this compound provides a rigidified Click chemistry (CuAAC) handle. It is specifically chosen over propargylglycine when maintaining a rigid beta- or gamma-turn is critical to the peptide's biological activity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Proline dehydrogenase probe studies
Enzyme‑inert profile vs. 4‑methylene analog
Substrate/inactivation assay in mitochondrial preparations
DPP‑4 inhibitor lead design
5‑Ethynyl scaffold potency context
Ki determination using recombinant DPP‑4
Bioorthogonal labeling
Terminal alkyne reactivity
CuAAC conversion efficiency with azide probes
Prostacyclin synthetase screening
Measurable enzyme inhibition
IC₅₀‑based activity comparison vs. L‑proline

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

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